molecular formula C9H10F3NO B1284518 (2-(2,2,2-Trifluoroethoxy)phenyl)methanamine CAS No. 342816-26-6

(2-(2,2,2-Trifluoroethoxy)phenyl)methanamine

Cat. No.: B1284518
CAS No.: 342816-26-6
M. Wt: 205.18 g/mol
InChI Key: HLHKSXNSXJYMNI-UHFFFAOYSA-N
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Description

(2-(2,2,2-Trifluoroethoxy)phenyl)methanamine is a benzylamine derivative featuring a trifluoroethoxy (–OCH₂CF₃) substituent at the 2-position of the phenyl ring. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing bioactive molecules targeting receptors and enzymes . Its trifluoroethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in drug discovery .

The synthesis typically involves nucleophilic substitution or reductive amination steps, as seen in related compounds (e.g., [3-methoxy-4-(trifluoroethoxy)pyridin-2-yl]methanamine derivatives) .

Properties

IUPAC Name

[2-(2,2,2-trifluoroethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHKSXNSXJYMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342816-26-6
Record name [2-(2,2,2-trifluoroethoxy)phenyl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2,2,2-Trifluoroethoxy)phenyl)methanamine typically involves the reaction of 2-(2,2,2-trifluoroethoxy)benzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-(2,2,2-Trifluoroethoxy)phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require catalysts or specific solvents to facilitate the exchange of functional groups .

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives from oxidation, amine derivatives from reduction, and various substituted phenylmethanamines from substitution reactions .

Mechanism of Action

The mechanism of action of (2-(2,2,2-Trifluoroethoxy)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Table 1: Impact of Substituent Position on Properties

Compound Name Substituent Position Key Properties/Activities Reference
(2-(2,2,2-Trifluoroethoxy)phenyl)methanamine 2-position High lipophilicity; σ-receptor binding potential
[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine 3-position Reduced steric hindrance; improved solubility
[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine 4-position Lower receptor affinity due to symmetry

Key Findings :

  • The 2-position isomer shows superior σ-receptor binding affinity compared to 3- and 4-position analogs, likely due to optimal steric and electronic interactions .
  • The 3-position isomer exhibits improved aqueous solubility, making it more suitable for formulations requiring higher bioavailability .

Trifluoroethoxy vs. Trifluoromethoxy Analogs

Key Findings :

  • Trifluoromethoxy (–OCH₃CF₃) analogs exhibit higher σ1 receptor affinity than trifluoroethoxy (–OCH₂CF₃) derivatives, likely due to reduced steric bulk .
  • The trifluoroethoxy group improves metabolic stability by resisting oxidative degradation compared to trifluoromethoxy .

Methanamine vs. Ethanamine Chain Length

Table 3: Chain Length Impact on Physicochemical Properties

Compound Name Chain Length logP Solubility (mg/mL) Reference
This compound Methanamine 2.8 0.12
2-[2-(Trifluoromethoxy)phenyl]ethanamine Ethanamine 3.2 0.08

Key Findings :

  • Ethanamine derivatives (e.g., 2-[2-(trifluoromethoxy)phenyl]ethanamine) are more lipophilic but less soluble than methanamine analogs, impacting their pharmacokinetic profiles .
  • Methanamine derivatives are preferred for CNS-targeting drugs due to better blood-brain barrier penetration .

Biological Activity

(2-(2,2,2-Trifluoroethoxy)phenyl)methanamine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoroethoxy group. This compound's biological activity is primarily influenced by its ability to interact with various biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀F₃NO, with a molecular weight of approximately 205.18 g/mol. The trifluoroethoxy group enhances the compound's lipophilicity, which facilitates its permeability across cell membranes and its interaction with intracellular targets.

The biological activity of this compound is attributed to several mechanisms:

  • Interaction with Receptors : The amine group can form hydrogen bonds with various biomolecules, influencing their function and activity. It is believed that the compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways.
  • Cell Membrane Permeability : The lipophilic nature of the trifluoroethoxy group allows for better membrane penetration, which is crucial for its biological efficacy.

Anticancer Activity

Research has shown that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing fluorinated groups have demonstrated enhanced activity against A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines. Notably, some fluorinated compounds achieved IC₅₀ values under 5 μM, indicating potent anticancer properties .

Table 1: Antiproliferative Activity of Fluorinated Compounds

CompoundCell LineIC₅₀ (μM)Notes
9bMCF7<5Significant G2/M phase arrest observed
9dPC3<5Better activity than control drug Sorafenib
22MRSA0.031-0.062Effective against resistant strains

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies involving methicillin-resistant Staphylococcus aureus (MRSA), derivatives showed excellent activity with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like methicillin and vancomycin. This suggests potential for development as an anti-staphylococcal therapeutic agent .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of N-aryl-N-methylmethanamines for their antiproliferative activities. Compounds with trifluoromethyl substitutions showed superior effects against MCF7 cells compared to non-fluorinated analogs, highlighting the importance of the trifluoroethoxy group in enhancing biological activity .
  • Antimicrobial Properties : Another investigation into fluoro-substituted salicylanilides demonstrated strong bactericidal activity against MRSA strains. The compound exhibited concentration-dependent effects comparable to vancomycin, indicating its potential as a new treatment option for resistant infections .

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